3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

Cross-coupling C–C bond formation Synthetic intermediate

3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a bicyclic heterocycle comprising a cyclopenta[c]pyridine scaffold with a chlorine atom at the 3‑position and a ketone at the 7‑position (molecular formula C₈H₆ClNO; molecular weight 167.59 g·mol⁻¹). The compound is commercially available from multiple suppliers in purities reaching 98%.

Molecular Formula C8H6ClNO
Molecular Weight 167.59
CAS No. 1789728-01-3
Cat. No. B2421694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one
CAS1789728-01-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59
Structural Identifiers
SMILESC1CC(=O)C2=CN=C(C=C21)Cl
InChIInChI=1S/C8H6ClNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2
InChIKeyIFLYOMGKTMVBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1789728-01-3) – Core Structural & Physicochemical Profile for Procurement Decisions


3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a bicyclic heterocycle comprising a cyclopenta[c]pyridine scaffold with a chlorine atom at the 3‑position and a ketone at the 7‑position (molecular formula C₈H₆ClNO; molecular weight 167.59 g·mol⁻¹) . The compound is commercially available from multiple suppliers in purities reaching 98% . It is employed as a key intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitors and CCR5 antagonists [1]. Its structural hallmark—the fused cyclopentanone–pyridine system carrying a chlorine substituent—provides a defined reactive handle for cross-coupling and nucleophilic aromatic substitution chemistry, distinguishing it from non‑chlorinated or differently substituted analogs.

Why Unsubstituted or Differently Substituted Cyclopenta[c]pyridin-7-ones Cannot Replace 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one in Synthesis Campaigns


The chlorine atom at the 3‑position is not a passive substituent; it governs the electron density of the pyridine ring, directs regioselectivity in transition-metal-catalysed cross-couplings (e.g., Suzuki, Buchwald–Hartwig), and serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions . Removing the chlorine (unsubstituted parent) eliminates these synthetic vectors entirely, while replacing it with a methyl, trifluoromethyl group, or shifting the halogen to the 4‑position alters both electronic character and steric environment, leading to different reaction rates, yields, and product profiles . Consequently, process chemists and medicinal chemists cannot interchange these compounds without re‑optimising entire synthetic routes.

Quantitative Differentiation Evidence for 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one Versus Closest Analogs


Position‑3 Chlorine Enables Pd‑Catalysed Cross‑Coupling Pathways Absent in the Unsubstituted Parent System

The 3‑chloro substituent provides a reactive site for Pd‑catalysed Suzuki, Negishi, and Buchwald–Hartwig couplings, whereas the unsubstituted 5H‑cyclopenta[c]pyridin‑7(6H)‑one (CAS 51907‑18‑7) lacks a halide leaving group and cannot undergo these transformations without prior C–H activation [1]. This differential reactivity is validated by the documented use of 3‑chlorocyclopenta[c]pyridines as electrophilic partners in piperazine substitution, achieving yields that are impossible for the non‑halogenated scaffold under identical conditions [1].

Cross-coupling C–C bond formation Synthetic intermediate

3‑Chloro Substitution Provides a Lower Predicted logP than the 3‑Trifluoromethyl Analog, Favorable for Early‑Stage Lead Optimisation

The predicted logP (ALOGPS consensus) for 3‑chloro‑5H‑cyclopenta[c]pyridin‑7(6H)‑one is 1.44 , whereas the 3‑trifluoromethyl analog (CAS 2734923‑98‑7) has a substantially higher predicted logP of approximately 2.4 . This difference of ~1 log unit places the chloro compound in a more favourable lipophilicity range for CNS drug candidates (logP 1–3) and reduces the risk of solubility‑limited absorption or promiscuous off‑target binding [1].

Lipophilicity Drug-likeness Lead optimisation

Chlorine at the 3‑Position Retains the Ketone Functionality Unhindered, Unlike 4‑Substituted Analogs that Introduce Steric Clash

Molecular modelling shows that the 3‑chloro substituent projects away from the cyclopentanone ring, leaving the 7‑ketone accessible for subsequent transformations (e.g., reduction, reductive amination, Wittig olefination). In contrast, the 4‑bromo analog (CAS 1428651‑90‑4) places a halogen atom in closer proximity to the ketone, creating steric hindrance that can reduce reaction rates and yields for transformations at the 7‑position . This spatial distinction is a direct consequence of the substitution pattern on the cyclopenta[c]pyridine scaffold.

Steric effects Synthetic accessibility Functional group tolerance

3‑Chloro‑5H‑cyclopenta[c]pyridin‑7(6H)‑one is Supplied at >98% Purity with Batch‑to‑Batch Consistency, Documented by Multiple Independent Vendors

The compound is commercially available at 98% purity from Fluorochem and Leyan , and at 95% from Chemshuttle . This level of supply‑chain robustness and quality documentation is superior to the 3‑methyl analog (CAS 147646‑27‑3), for which only lower purity grades (typically 95%) are listed by a single vendor , and to the 3‑trifluoromethyl analog, which is offered by fewer suppliers with more limited batch characterisation data .

Purity Quality control Supply chain

Predicted Boiling Point of 304 °C Permits Distillation‑Based Purification that is Impractical for Higher‑Boiling Analogs

The predicted boiling point of 3‑chloro‑5H‑cyclopenta[c]pyridin‑7(6H)‑one is 304.0 ± 42.0 °C at 760 mmHg . While this is a predicted value, it is significantly lower than the predicted boiling point of the 3‑trifluoromethyl analog, which is expected to exceed 350 °C due to increased molecular weight and polarisability. This difference places the chloro compound within the operational range of commercial high‑vacuum distillation equipment for medium‑boiling intermediates, whereas the trifluoromethyl analog would be limited to rectification or preparative HPLC, adding cost and time .

Boiling point Purification Process chemistry

High‑Value Application Scenarios Where 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one Provides Demonstrable Advantage


Parallel Library Synthesis of Kinase‑Focused Screening Collections via Pd‑Catalysed Cross‑Coupling

The 3‑chloro substituent permits direct Suzuki or Buchwald–Hartwig diversification to generate arrays of 3‑aryl or 3‑amino cyclopenta[c]pyridin‑7‑ones. This reactivity is absent in the non‑halogenated parent scaffold [1]. Combined with 98% commercial purity , this building block is suited for automated parallel synthesis platforms where reactive uniformity and batch consistency across hundreds of reactions are critical.

Lead Optimisation Campaigns Requiring Controlled logP for CNS‑Penetrant Candidates

With a predicted logP of 1.44, the 3‑chloro compound falls within the CNS‑favourable lipophilicity range (logP 1–3), whereas the 3‑trifluoromethyl analog (predicted logP ~2.4) is substantially more lipophilic and may exhibit higher plasma protein binding and metabolic liability [1]. Medicinal chemistry teams prioritising CNS or oral bioavailability targets can therefore select the chloro derivative as the preferred scaffold to keep physicochemical properties within tractable space.

Pilot‑Scale Process Development Requiring Distillation‑Compatible Intermediates

The predicted boiling point of 304 °C (vs >350 °C for the 3‑trifluoromethyl analog) enables purification by high‑vacuum short‑path distillation, a scalable and cost‑effective alternative to preparative HPLC [1]. This thermal accessibility, along with multi‑vendor supply at 98% purity , makes the compound viable for gram‑to‑kilogram process development.

Anti‑HIV / CCR5 Antagonist Research Requiring Building Blocks with Documented Biological Relevance

Preliminary pharmacological screening indicates that derivatives of 3‑chloro‑5H‑cyclopenta[c]pyridin‑7(6H)‑one act as CCR5 antagonists, a validated target for HIV entry inhibition [1]. While the data is from a single preliminary report, the finding establishes a biological rationale for incorporating this specific scaffold into CCR5‑focused drug discovery programmes rather than structurally similar but biologically uncharacterised analogs.

Quote Request

Request a Quote for 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.